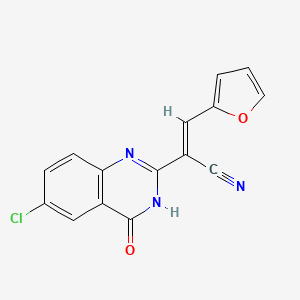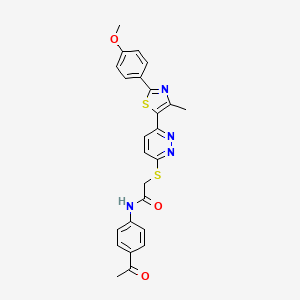
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biochemical and physiological effects that make it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile in lab experiments is that it has been shown to exhibit cytotoxic activity against cancer cells, making it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
Direcciones Futuras
There are several future directions that could be pursued in the study of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile. One potential direction is to further investigate the compound's mechanism of action, in order to develop more effective treatments based on this compound. Another potential direction is to explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness in the treatment of various diseases. Additionally, further studies could be conducted to investigate the potential side effects of this compound, in order to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile involves the condensation of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile and furan-2-carbaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Studies have shown that (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(furan-2-yl)acrylonitrile has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has been shown to exhibit cytotoxic activity against cancer cells, as well as anti-inflammatory properties that could be useful in the treatment of diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2/c16-10-3-4-13-12(7-10)15(20)19-14(18-13)9(8-17)6-11-2-1-5-21-11/h1-7H,(H,18,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPRRLLXQDHTGX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)


![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)


![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)